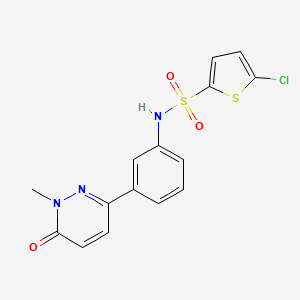

5-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide

描述

The compound 5-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with a chlorine atom at the 5-position and a pyridazinone-linked phenyl group at the sulfonamide nitrogen. Its structure comprises:

- A thiophene-2-sulfonamide backbone with a chlorine substituent at position 3.

- A 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl group attached to the sulfonamide nitrogen.

属性

IUPAC Name |

5-chloro-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O3S2/c1-19-14(20)7-5-12(17-19)10-3-2-4-11(9-10)18-24(21,22)15-8-6-13(16)23-15/h2-9,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBKRSHNTVZYDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of this compound is the blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting factor Xa, the compound can prevent the formation of blood clots, making it a valuable agent for the prophylaxis and treatment of thromboembolic diseases.

Mode of Action

The compound acts as an inhibitor of factor Xa . It binds to the active site of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin. This inhibition disrupts the coagulation cascade, reducing the formation of blood clots.

Biochemical Pathways

The compound’s action affects the coagulation cascade , a biochemical pathway that leads to blood clot formation. By inhibiting factor Xa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade. Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation. Therefore, the inhibition of factor Xa by the compound has a significant downstream effect on the coagulation cascade.

Pharmacokinetics

The compound has been found to have good oral bioavailability . This means that when taken orally, a significant amount of the compound is absorbed into the bloodstream and can exert its therapeutic effect. The compound’s high potency and good oral bioavailability make it a promising candidate for clinical development.

Result of Action

The inhibition of factor Xa by the compound results in a reduction in blood clot formation . This makes the compound a valuable agent for the prophylaxis and treatment of thromboembolic diseases, including myocardial infarction, angina pectoris, reocclusions and restenoses after angioplasty or aortocoronary bypass, stroke, transitory ischemic attacks, peripheral vascular disease, pulmonary embolism, and deep venous thrombosis.

生物活性

5-Chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Chlorine Atom : Enhances lipophilicity and may influence biological activity.

- Dihydropyridazine Ring : Known for various pharmacological properties.

- Thiophene and Sulfonamide Groups : Often associated with antibacterial and anti-inflammatory activities.

Biological Activity Overview

The biological activity of 5-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide has been investigated across various studies, revealing multiple therapeutic potentials:

Anticancer Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

- Mechanism : The sulfonamide group is known to inhibit carbonic anhydrase, leading to reduced tumor growth in xenograft models .

- Case Study : A related compound demonstrated potent antiproliferative effects against various cancer cell lines, suggesting that modifications in the thiophene and pyridazine rings can enhance activity .

Antimicrobial Properties

The sulfonamide moiety is traditionally associated with antibacterial activity:

- Activity Spectrum : Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring may contribute to this broad-spectrum activity .

- Research Findings : In vitro assays have reported significant inhibition of bacterial growth at low micromolar concentrations .

Anticonvulsant Effects

Certain derivatives of thiophene-based compounds have been noted for their anticonvulsant properties:

- Mechanism : Compounds that interact with GABA receptors or modulate ion channels show promise in seizure control .

- Study Results : A related thiazole compound demonstrated high efficacy in reducing seizure frequency in animal models, indicating potential for further exploration in this area .

Data Table of Biological Activities

相似化合物的比较

Comparison with Structural Analogs

The closest structural analog identified in the literature is 5-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide (CAS: 899974-21-1), which replaces the chlorine atom with a methyl group at the 5-position of the thiophene ring . Below is a detailed comparison:

Structural and Physicochemical Differences

| Property | Target Compound (Chloro Derivative) | Methyl Analog (CAS: 899974-21-1) |

|---|---|---|

| Molecular Formula | C₁₅H₁₂ClN₃O₃S₂ | C₁₆H₁₅N₃O₃S₂ |

| Molecular Weight | ~381.9 g/mol (calculated) | 361.44 g/mol |

| Substituent at Thiophene-5 | Chlorine (Cl) | Methyl (CH₃) |

| Key Functional Groups | Sulfonamide, pyridazinone, chloro-thiophene | Sulfonamide, pyridazinone, methyl-thiophene |

Key Observations:

Electron-Withdrawing vs. Electron-Donating Effects: The chlorine substituent in the target compound is electron-withdrawing, which may enhance the electrophilicity of the thiophene ring and influence binding interactions with biological targets.

Steric Considerations :

- The methyl group introduces slight steric bulk compared to chlorine, which could affect molecular packing in crystalline forms or interactions with enzyme active sites.

Comparison with Other Sulfonamide Derivatives

While direct data on the target compound’s bioactivity is absent, broader comparisons with sulfonamide-based compounds highlight:

- 3-Chloro-N-phenyl-phthalimide (): A structurally distinct compound with a phthalimide core but lacking the sulfonamide group. It is used in polymer synthesis, emphasizing that even minor structural changes (e.g., sulfonamide vs. phthalimide) drastically alter applications .

- Furilazole and chloramben (): These agrochemical sulfonamides demonstrate how substituent positioning and electronic properties dictate specificity toward biological targets.

常见问题

Q. What statistical approaches are recommended for multivariate analysis of dose-response data?

- Methodological Answer : Principal component analysis (PCA) reduces dimensionality in high-throughput screens. Non-linear regression (e.g., Hill equation) models dose-response curves, while ANOVA identifies significant variables in split-plot designs (as in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。